1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzoyl group and a methoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Formation of 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic substitution reaction: The 4-bromobenzoyl chloride is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired product.
The reaction conditions generally involve:
- Refluxing the mixture in an appropriate solvent such as dichloromethane (DCM) or chloroform.
- Using a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control over reaction conditions.
- Advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 1-(4-hydroxybenzoyl)-4-(2-methoxyphenyl)piperazine.
Reduction: Formation of 1-(4-benzyl)-4-(2-methoxyphenyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as:
Receptors: Binding to specific receptors in the body to exert its pharmacological effects.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Pathways: Modulating signaling pathways that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a fluorine atom instead of bromine.
1-(4-methylbenzoyl)-4-(2-methoxyphenyl)piperazine: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(4-bromobenzoyl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-23-17-5-3-2-4-16(17)20-10-12-21(13-11-20)18(22)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQAESLOSWQDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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